molecular formula C13H28O B12679452 Tetramethylnonanol CAS No. 31153-53-4

Tetramethylnonanol

Cat. No.: B12679452
CAS No.: 31153-53-4
M. Wt: 200.36 g/mol
InChI Key: ZZQCGJSFWKIOBB-UHFFFAOYSA-N
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Description

Tetramethylnonanol is an organic compound with the molecular formula C13H28O . It is a type of alcohol characterized by the presence of four methyl groups attached to a nonanol backbone. This compound is achiral and has a molecular weight of 200.3608 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylnonanol can be synthesized through various organic synthesis methods. One common approach involves the alkylation of nonanol with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the methylation process.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of nonanol and methylating agents into the reactor, where the reaction occurs under optimized temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Tetramethylnonanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alkanes or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Tetramethylnonanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetramethylnonanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can interact with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase. These interactions lead to the conversion of this compound into its corresponding metabolites, which can exert various biological effects. The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

  • Tetramethylbutanol
  • Tetramethylpentanol
  • Tetramethylhexanol

Comparison: Tetramethylnonanol is unique due to its longer carbon chain compared to other tetramethyl-substituted alcohols. This longer chain can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. Additionally, the presence of four methyl groups provides steric hindrance, which can affect its reactivity and interactions with other molecules .

Properties

CAS No.

31153-53-4

Molecular Formula

C13H28O

Molecular Weight

200.36 g/mol

IUPAC Name

2,3,3-trimethyldecan-2-ol

InChI

InChI=1S/C13H28O/c1-6-7-8-9-10-11-12(2,3)13(4,5)14/h14H,6-11H2,1-5H3

InChI Key

ZZQCGJSFWKIOBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(C)C(C)(C)O

Origin of Product

United States

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